molecular formula C20H22N4O6S2 B2712664 4-(diethylsulfamoyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886927-45-3

4-(diethylsulfamoyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2712664
CAS No.: 886927-45-3
M. Wt: 478.54
InChI Key: BNSLLYSUVATXEQ-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide ( 886927-45-3) is a chemical compound with the molecular formula C20H22N4O6S2 and a molecular weight of 478.54 g/mol . This benzamide derivative features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its significant role in anticancer research . The 1,3,4-oxadiazole core is a versatile pharmacophore that allows structural modifications to optimize cytotoxicity against malignant cells. Compounds containing this scaffold have demonstrated mechanisms of action that include the inhibition of key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . As a research chemical, it is offered with a purity of 90% or higher and is available from commercial suppliers in quantities ranging from 2mg to 100mg for laboratory investigations . This product is strictly labeled For Research Use Only (RUO) and is not approved for human, veterinary, diagnostic, or therapeutic applications. Researchers should consult the safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S2/c1-4-24(5-2)32(28,29)16-11-9-14(10-12-16)18(25)21-20-23-22-19(30-20)15-7-6-8-17(13-15)31(3,26)27/h6-13H,4-5H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSLLYSUVATXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, sulfonamide formation, and subsequent coupling reactions to introduce the benzamide moiety. Common reagents used in these reactions include sulfuryl chloride, diethylamine, and various coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce different heterocyclic compounds.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Variations in Sulfamoyl and Oxadiazole Substituents

The table below highlights structural differences among key 1,3,4-oxadiazole derivatives:

Compound Name Sulfamoyl Group Oxadiazole Substituent Key Applications/Activities References
Target Compound Diethylsulfamoyl 3-Methanesulfonylphenyl Under investigation
LMM5 Benzyl(methyl)sulfamoyl 4-Methoxyphenylmethyl Antifungal (C. albicans)
LMM11 Cyclohexyl(ethyl)sulfamoyl Furan-2-yl Antifungal (C. albicans)
Compound 6 () Trifluoromethylbenzamide 5,6,7,8-Tetrahydronaphthalen-2-yl Ca²⁺/calmodulin inhibition
D35 () None 4-Methylphenyl AlaDH inhibition screening
ECHEMI Compound () Dipropylsulfamoyl 3-Methoxyphenyl Not specified

Key Observations :

  • Sulfamoyl Groups : Diethylsulfamoyl (target) offers intermediate lipophilicity compared to bulkier benzyl/cyclohexyl groups (LMM5/11) and shorter-chain analogs (dimethylsulfamoyl in ). This may optimize solubility and membrane permeability .

Pharmacokinetic and Toxicological Considerations

  • Metabolic Stability : Methanesulfonyl groups are resistant to oxidative metabolism, which may extend half-life compared to methoxy or furan substituents in LMM5/11 .

Biological Activity

4-(diethylsulfamoyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential applications.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C18H18N4O6S2
Molecular Weight 450.5 g/mol
CAS Number 886928-53-6
Structure Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The oxadiazole moiety is known for its role in modulating enzyme activity and inhibiting certain biological pathways. Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in metabolic pathways, which may lead to their application as therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives, including those containing the oxadiazole moiety. For instance, a series of substituted benzamides were synthesized and evaluated for their activity against various fungi and bacteria. Results indicated that compounds similar to this compound exhibited significant antifungal activity against Botrytis cinerea with EC50 values ranging from 14.44 μg/mL to higher concentrations depending on the specific derivative tested .

Insecticidal Activity

Insecticidal assays have shown promising results for compounds in this class. For example, derivatives were tested against mosquito larvae and demonstrated high larvicidal efficacy at concentrations as low as 1 mg/L. Such findings suggest that the compound could be valuable in developing new insecticides .

Case Studies

  • Fungicidal Activity : A study evaluated a series of benzamides for their effectiveness against Botrytis cinerea. The most active compound showed an EC50 of 14.44 μg/mL, indicating strong fungicidal properties .
  • Larvicidal Activity : Another investigation reported that certain derivatives had larvicidal activities reaching up to 100% at 10 mg/L concentration against mosquito larvae . This suggests potential applications in vector control.

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. In one study involving zebrafish embryos, certain derivatives displayed low toxicity levels, making them suitable candidates for further development in both pharmaceutical and agricultural contexts .

Q & A

Q. What are the key considerations in optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including hydrazination, oxadiazole ring formation, and coupling. Critical factors include:

  • Reagent selection : Use of sodium hydride in dry THF for coupling reactions minimizes side products .
  • Temperature control : Maintaining 0°C during acyl chloride formation prevents decomposition .
  • Purification : Column chromatography or recrystallization (e.g., using methanol) is essential to isolate the final product with ≥95% HPLC purity .
  • Catalyst optimization : Triethylamine or pyridine effectively neutralizes HCl during sulfonamide bond formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on oxadiazole ring protons (δ 8.0–8.5 ppm) and sulfonamide protons (δ 10.0–10.5 ppm). Diethylsulfamoyl groups show distinct methyl/methylene splits (δ 1.2–1.4 ppm and δ 3.4–3.6 ppm) .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine/fluorine substituents .
  • HPLC : Monitor retention times and purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy) across studies?

Methodological Answer:

  • Orthogonal assays : Combine in vitro MIC assays with in silico docking (e.g., AutoDock Vina) to validate target specificity. For example, oxadiazole derivatives targeting fungal thioredoxin reductase (Trr1) showed antifungal activity only when computational predictions aligned with MIC results .
  • Dose-response profiling : Use IC₅₀ values to differentiate off-target effects. For instance, cytotoxicity in tumor cells may arise from sulfonamide-mediated carbonic anhydrase inhibition, requiring selective enzyme activity assays .

Q. What in silico strategies are recommended for predicting molecular targets, and how can these predictions be validated?

Methodological Answer:

  • Molecular docking : Use crystal structures (e.g., PDB ID: 5NY3 for hCA II) to identify binding poses. Focus on hydrogen bonding with oxadiazole nitrogen and hydrophobic interactions with diethylsulfamoyl groups .
  • Pharmacophore modeling : Map electrostatic and steric features to prioritize targets like fungal sterol 14α-demethylase or bacterial dihydrofolate reductase .
  • Validation : Compare docking scores with experimental enzyme inhibition (e.g., Ki values from fluorometric assays) .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition, particularly in fungal pathogens?

Methodological Answer:

  • Crystallographic studies : Co-crystallize the compound with fungal enzymes (e.g., Candida albicans Trr1) to identify binding pockets. For example, VNI derivatives showed hydrogen bonding with catalytic cysteine residues .
  • Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). Oxadiazole derivatives often act as non-competitive inhibitors due to allosteric binding .
  • Resistance profiling : Serial passage experiments with C. albicans can identify mutations in target enzymes (e.g., F396L in Trr1) that reduce compound efficacy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between cancer cell lines and normal cells?

Methodological Answer:

  • Selectivity indices (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Values >3 indicate selective toxicity. For oxadiazoles, SIs vary due to differential expression of sulfonamide targets (e.g., CA IX in hypoxic tumors) .
  • Metabolic profiling : Use Seahorse assays to compare ATP production in cancer vs. normal cells. Compounds disrupting mitochondrial metabolism may show false-positive cytotoxicity in high-metabolism lines .

Experimental Design Recommendations

Q. What statistical frameworks are optimal for dose-response studies in heterogeneous cell populations?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Account for heterogeneity with mixed-effects models .
  • Replicate design : Use ≥4 biological replicates with randomized block designs to minimize batch effects .

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